Cas no 2228516-42-3 (2-(2-Hydroxy-4-methoxyphenyl)-2-methylpropanal)

2-(2-Hydroxy-4-methoxyphenyl)-2-methylpropanal 化学的及び物理的性質
名前と識別子
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- 2228516-42-3
- 2-(2-hydroxy-4-methoxyphenyl)-2-methylpropanal
- EN300-1817709
- 2-(2-Hydroxy-4-methoxyphenyl)-2-methylpropanal
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- インチ: 1S/C11H14O3/c1-11(2,7-12)9-5-4-8(14-3)6-10(9)13/h4-7,13H,1-3H3
- InChIKey: JKUUQKJMFNKFEL-UHFFFAOYSA-N
- SMILES: OC1C=C(C=CC=1C(C=O)(C)C)OC
計算された属性
- 精确分子量: 194.094294304g/mol
- 同位素质量: 194.094294304g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 14
- 回転可能化学結合数: 3
- 複雑さ: 201
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.9
- トポロジー分子極性表面積: 46.5Ų
2-(2-Hydroxy-4-methoxyphenyl)-2-methylpropanal Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1817709-0.5g |
2-(2-hydroxy-4-methoxyphenyl)-2-methylpropanal |
2228516-42-3 | 0.5g |
$1234.0 | 2023-06-01 | ||
Enamine | EN300-1817709-1.0g |
2-(2-hydroxy-4-methoxyphenyl)-2-methylpropanal |
2228516-42-3 | 1g |
$1286.0 | 2023-06-01 | ||
Enamine | EN300-1817709-5.0g |
2-(2-hydroxy-4-methoxyphenyl)-2-methylpropanal |
2228516-42-3 | 5g |
$3728.0 | 2023-06-01 | ||
Enamine | EN300-1817709-10.0g |
2-(2-hydroxy-4-methoxyphenyl)-2-methylpropanal |
2228516-42-3 | 10g |
$5528.0 | 2023-06-01 | ||
Enamine | EN300-1817709-0.1g |
2-(2-hydroxy-4-methoxyphenyl)-2-methylpropanal |
2228516-42-3 | 0.1g |
$1131.0 | 2023-06-01 | ||
Enamine | EN300-1817709-2.5g |
2-(2-hydroxy-4-methoxyphenyl)-2-methylpropanal |
2228516-42-3 | 2.5g |
$2520.0 | 2023-06-01 | ||
Enamine | EN300-1817709-0.05g |
2-(2-hydroxy-4-methoxyphenyl)-2-methylpropanal |
2228516-42-3 | 0.05g |
$1080.0 | 2023-06-01 | ||
Enamine | EN300-1817709-0.25g |
2-(2-hydroxy-4-methoxyphenyl)-2-methylpropanal |
2228516-42-3 | 0.25g |
$1183.0 | 2023-06-01 |
2-(2-Hydroxy-4-methoxyphenyl)-2-methylpropanal 関連文献
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Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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6. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
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9. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
2-(2-Hydroxy-4-methoxyphenyl)-2-methylpropanalに関する追加情報
Introduction to 2-(2-Hydroxy-4-methoxyphenyl)-2-methylpropanal (CAS No. 2228516-42-3)
2-(2-Hydroxy-4-methoxyphenyl)-2-methylpropanal, also known by its CAS number 2228516-42-3, is a synthetic compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry. This compound is characterized by its unique structural features, which include a hydroxy and methoxy substituent on the phenyl ring, along with a methylpropanal moiety. These structural elements contribute to its potential biological activities and make it a subject of interest for various applications, particularly in pharmaceutical research.
The molecular formula of 2-(2-Hydroxy-4-methoxyphenyl)-2-methylpropanal is C11H14O3, and its molecular weight is approximately 194.23 g/mol. The compound is a colorless to pale yellow liquid at room temperature and is soluble in common organic solvents such as ethanol, methanol, and dichloromethane. Its physical properties, including melting point, boiling point, and solubility, are crucial for understanding its behavior in different chemical environments and for optimizing its use in various applications.
In recent years, 2-(2-Hydroxy-4-methoxyphenyl)-2-methylpropanal has been the focus of several studies aimed at elucidating its biological activities and potential therapeutic applications. One of the key areas of research has been its anti-inflammatory properties. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro. This makes it a promising candidate for the development of new anti-inflammatory drugs.
Another significant area of research involves the antioxidant properties of 2-(2-Hydroxy-4-methoxyphenyl)-2-methylpropanal. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress, which is implicated in various diseases such as cancer, cardiovascular disease, and neurodegenerative disorders. Studies have demonstrated that this compound exhibits strong antioxidant activity, as measured by its ability to scavenge free radicals such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).
The cytotoxicity of 2-(2-Hydroxy-4-methoxyphenyl)-2-methylpropanal has also been evaluated in various cell lines. Research has shown that it exhibits selective cytotoxicity against certain cancer cell lines while sparing normal cells. This selective toxicity is an important characteristic for potential anticancer drugs, as it can minimize side effects associated with conventional chemotherapy. Further studies are needed to understand the mechanisms underlying this selective cytotoxicity and to optimize the compound for clinical use.
In addition to its biological activities, 2-(2-Hydroxy-4-methoxyphenyl)-2-methylpropanal has been studied for its potential use as a flavoring agent in the food industry. Its unique chemical structure imparts a distinct aroma and taste, making it suitable for use in food products such as beverages, confectionery, and baked goods. However, regulatory approval is required before it can be used commercially in food products.
The synthesis of 2-(2-Hydroxy-4-methoxyphenyl)-2-methylpropanal has been reported using various methods. One common approach involves the reaction of 4-methoxyacetophenone with methylmagnesium bromide followed by oxidation to form the aldehyde. Another method involves the condensation of 4-methoxybenzaldehyde with acetone in the presence of an acid catalyst. These synthetic routes provide flexibility in terms of scalability and cost-effectiveness, making it feasible to produce the compound on a larger scale for commercial applications.
The safety profile of 2-(2-Hydroxy-4-methoxyphenyl)-2-methylpropanal is an important consideration for its use in various applications. Toxicological studies have shown that it has low acute toxicity when administered orally or dermally to laboratory animals. However, chronic exposure and long-term effects need further investigation to ensure its safety for human use.
In conclusion, 2-(2-Hydroxy-4-methoxyphenyl)-2-methylpropanal (CAS No. 2228516-42-3) is a versatile compound with a range of potential applications in pharmaceuticals, food flavoring, and other industries. Its unique chemical structure confers valuable biological activities such as anti-inflammatory and antioxidant properties, making it a promising candidate for further research and development. As research continues to uncover new insights into its mechanisms of action and potential therapeutic uses, this compound is likely to play an increasingly important role in advancing medical treatments and improving human health.
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